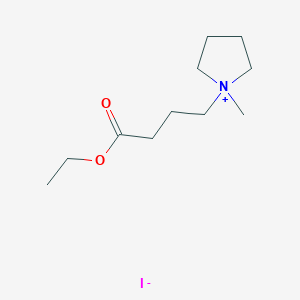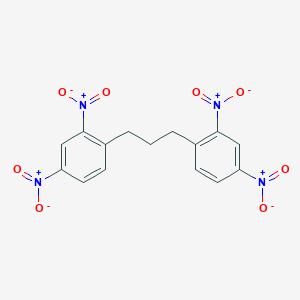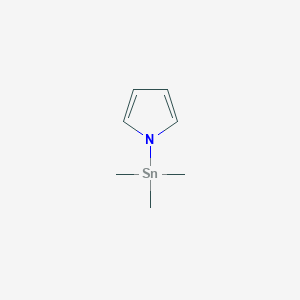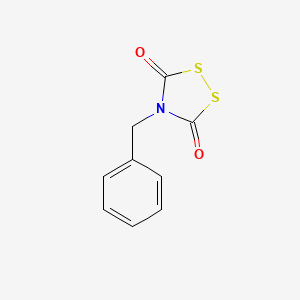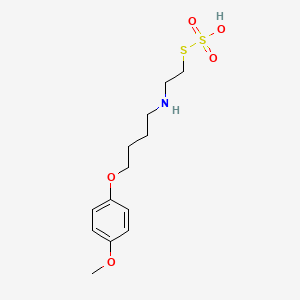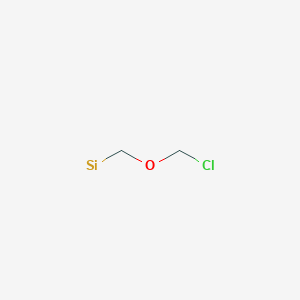
Hydantoin, 3,3'-(ethylenediiminodimethylene)bis(5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is a chemical compound belonging to the hydantoin family. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives, including 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-), typically involves the reaction of α-amino methyl esters with 1,1’-carbonyldiimidazole (CDI) or alkyl isocyanates . Mechanochemistry has been effectively used for the preparation of these compounds, offering an eco-friendly approach .
Industrial Production Methods
Industrial production methods for hydantoin derivatives often involve the Bucherer–Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate . This reaction is known for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins .
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydantoin derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential as an anticonvulsant and antiarrhythmic agent.
Industry: Utilized in the production of antimicrobial additives for polymer textiles and medical applications.
Mecanismo De Acción
The mechanism of action of hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) involves its interaction with molecular targets such as voltage-gated sodium channels. This interaction can inhibit the activity of these channels, leading to anticonvulsant effects . Additionally, its antiproliferative activity is linked to its ability to interfere with cellular processes in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Ethotoin: Another anticonvulsant with a hydantoin scaffold.
Nilutamide: An androgen receptor antagonist used in cancer treatment.
Uniqueness
Hydantoin, 3,3’-(ethylenediiminodimethylene)bis(5,5-diphenyl-) is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .
Propiedades
Número CAS |
21322-39-4 |
|---|---|
Fórmula molecular |
C34H32N6O4 |
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
3-[[2-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]ethylamino]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C34H32N6O4/c41-29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)37-31(43)39(29)23-35-21-22-36-24-40-30(42)34(38-32(40)44,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,35-36H,21-24H2,(H,37,43)(H,38,44) |
Clave InChI |
RFQBIWOEAPJXDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CNCCNCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


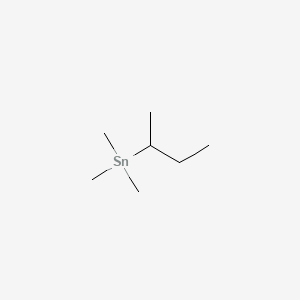

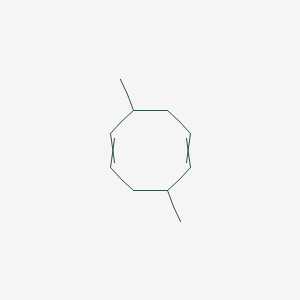
![2-[4-(4-Nitrophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B14699480.png)
